Chiral Optical Rotation: Enantiomeric Identity Verification Against (S)-Isomer
The (R)-enantiomer exhibits a specific optical rotation range of −4.0° to −10.0° (c=0.5, CHCl3, 20°C), in contrast to the (S)-enantiomer which exhibits +4.0° to +10.0° under identical conditions. This sign inversion provides a rapid, quantitative identity check via polarimetry that is not available when using the racemate (optical rotation ~0°) .
| Evidence Dimension | Specific Optical Rotation [α]D (c=0.5, CHCl3, 20°C) |
|---|---|
| Target Compound Data | −4.0° to −10.0° |
| Comparator Or Baseline | (S)-1-N-Boc-3-methylaminopiperidine (CAS 912368-73-1): +4.0° to +10.0° |
| Quantified Difference | Sign inversion; approximately −8° to −20° absolute difference between mean values |
| Conditions | Neat liquid; concentration c=0.5 g/100 mL in chloroform, 20°C (vendor QC specification, AKSci) |
Why This Matters
For procurement and in-process QC, this unambiguous sign inversion eliminates ambiguity in enantiomer identity, which is critical when the (R)-configuration is mandatory for downstream pharmacophore activity.
